molecular formula C13H16ClNO4 B060799 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid CAS No. 165528-69-8

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Cat. No.: B060799
CAS No.: 165528-69-8
M. Wt: 285.72 g/mol
InChI Key: ZUNRWCIMDCYBIQ-UHFFFAOYSA-N
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Description

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid is an organic compound with the molecular formula C13H16ClNO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a chlorine atom at the meta position. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Chlorination: The benzoic acid derivative is chlorinated at the meta position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Coupling Reaction: The protected amino group is then coupled with the chlorinated benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Protection: Large quantities of the amine are protected using Boc2O in a continuous flow reactor to ensure consistent quality and yield.

    Chlorination in Bulk: The chlorination step is carried out in large reactors with controlled temperature and pressure to optimize the reaction conditions.

    Automated Coupling: The coupling reaction is automated using industrial-scale coupling reagents and equipment to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling Reactions: The carboxyl group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., sodium hydride, potassium carbonate).

    Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.

    Coupling: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, solvents (e.g., dichloromethane, dimethylformamide).

Major Products

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Deprotection: The free amine derivative of the benzoic acid.

    Coupling: Amides or esters formed by the reaction of the carboxyl group with amines or alcohols.

Scientific Research Applications

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid has several scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during the coupling reactions.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific functional groups.

    Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules.

    Material Science: The compound is used in the synthesis of functional materials, such as polymers and coatings, where specific functional groups are required.

Mechanism of Action

The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid involves its reactivity due to the presence of the Boc-protected amino group and the chlorine atom. The Boc group provides stability and prevents unwanted reactions, while the chlorine atom allows for selective substitution reactions. The compound can interact with various molecular targets through its functional groups, enabling it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: Similar structure but without the chlorine atom.

    4-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbenzoic acid: Similar structure with a methyl group instead of a chlorine atom.

    4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Similar structure with a cyclohexane ring instead of a benzene ring.

Uniqueness

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid is unique due to the presence of both the Boc-protected amino group and the chlorine atom. This combination allows for selective reactions and provides stability during synthesis, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

3-chloro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNRWCIMDCYBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621749
Record name 4-{[(tert-Butoxycarbonyl)amino]methyl}-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165528-69-8
Record name 4-{[(tert-Butoxycarbonyl)amino]methyl}-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a saturated solution of ammonia in ethanol (170 ml) was added methyl 4-bromomethyl-3-chlorobenzoate from Example A1 (5.5 g, 20.9 mmol). The mixture was stirred at room temperature for 1 h and then concentrated in vacuo. The residue was triturated with diethyl ether and the resultant white crystals were filtered off and washed with more diethyl ether. To a solution of this solid in water (100 ml) were added solutions of (BOC)2O (5.0 g, 23.0 mmol) in dioxan (100 ml) and sodium hydroxide (1.86 g, 46.0 mmol) in water (100 ml). The mixture was stirred at room temperature for 18 h and then concentrated in vacuo. The aqueous residue was acidified with citric acid and extracted with chloroform/IPA. The organic layer was washed with water, dried over MgSO4, and concentrated in vacuo to give a white solid; yield 2.8 g (67%).
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